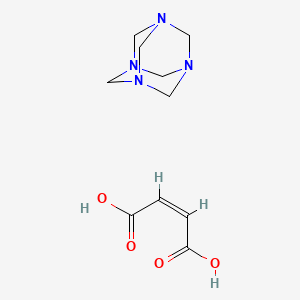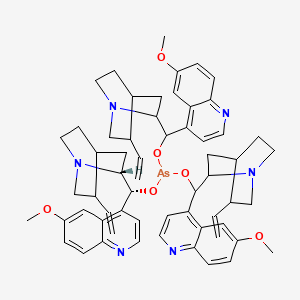
Tris((8alpha)-6'-methoxycinchonan-9(R)-ol) arsenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is a complex organoarsenic compound It is characterized by the presence of an arsenite core bonded to three molecules of (8alpha)-6’-methoxycinchonan-9®-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite typically involves the reaction of arsenic trioxide with (8alpha)-6’-methoxycinchonan-9®-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{As}_2\text{O}_3 + 3 \text{(8alpha)-6’-methoxycinchonan-9®-ol} \rightarrow \text{Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite can undergo various chemical reactions, including:
Oxidation: The arsenite core can be oxidized to arsenate under certain conditions.
Reduction: The compound can be reduced to form arsenic trioxide and (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: The (8alpha)-6’-methoxycinchonan-9®-ol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable solvents and catalysts.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Arsenic trioxide and free (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: New organoarsenic compounds with different ligands.
Applications De Recherche Scientifique
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic effects in treating certain types of cancer.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite involves its interaction with cellular components. The arsenite core can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic Trioxide: A simpler arsenic compound with similar toxicological properties.
Arsenate Compounds: Oxidized forms of arsenite compounds.
Organoarsenic Compounds: Other compounds containing arsenic bonded to organic ligands.
Uniqueness
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is unique due to its specific structure and the presence of (8alpha)-6’-methoxycinchonan-9®-ol ligands. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94138-87-1 |
|---|---|
Formule moléculaire |
C60H69AsN6O6 |
Poids moléculaire |
1045.1 g/mol |
Nom IUPAC |
[(R)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] arsorite |
InChI |
InChI=1S/C60H69AsN6O6/c1-7-37-34-65-25-19-40(37)28-55(65)58(46-16-22-62-52-13-10-43(68-4)31-49(46)52)71-61(72-59(56-29-41-20-26-66(56)35-38(41)8-2)47-17-23-63-53-14-11-44(69-5)32-50(47)53)73-60(57-30-42-21-27-67(57)36-39(42)9-3)48-18-24-64-54-15-12-45(70-6)33-51(48)54/h7-18,22-24,31-33,37-42,55-60H,1-3,19-21,25-30,34-36H2,4-6H3/t37?,38?,39?,40?,41?,42?,55-,56?,57?,58-,59?,60?,61?/m1/s1 |
Clé InChI |
RHJWUDDRYOYURK-QLUGMFLWSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


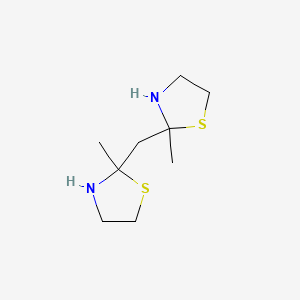
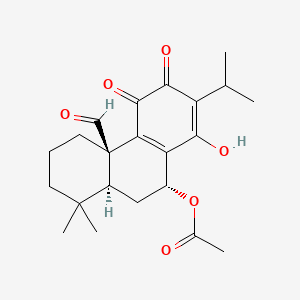
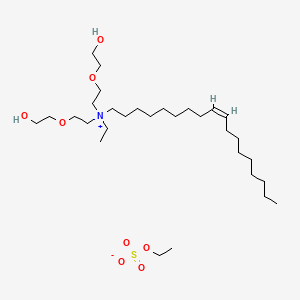
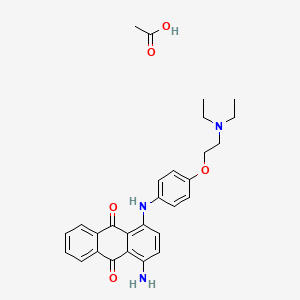



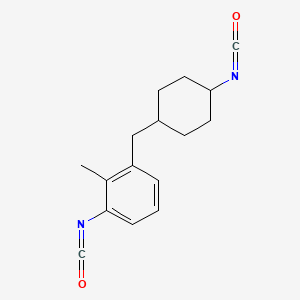
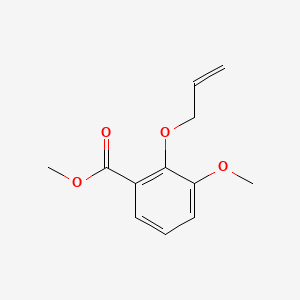

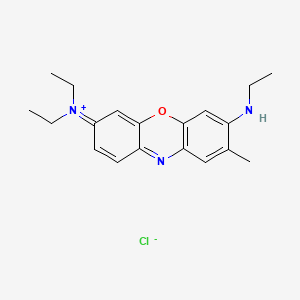
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)

